FcγRIIIa-V158 Binding Affinity: G2 Glycan Shows a 21-Fold Improvement Over Heterogeneous Rituximab
In a direct head-to-head comparison using surface plasmon resonance (SPR), a homogeneous G2 glycoform of rituximab demonstrated a dissociation constant (KD) of 12±2 nM for binding to the high-affinity FcγRIIIa-V158 receptor. In contrast, the commercially available, heterogeneous rituximab (containing a mixture of G0F, G1F, and G2F glycans) exhibited a significantly weaker KD of 252±18 nM [1]. This represents a 21-fold enhancement in binding affinity for the G2-specific glycoform.
| Evidence Dimension | Binding Affinity (KD) to FcγRIIIa-V158 |
|---|---|
| Target Compound Data | 12±2 nM (Homogeneous G2 glycoform on Rituximab) |
| Comparator Or Baseline | 252±18 nM (Heterogeneous commercial Rituximab) |
| Quantified Difference | 21-fold higher affinity (lower KD) for the G2 glycoform |
| Conditions | Surface Plasmon Resonance (SPR), BIAcore T100, 1:1 steady state model |
Why This Matters
This quantitative difference is critical for procuring the correct standard for Fc receptor binding assays; using a less-defined glycan mixture would lead to significantly underestimated binding affinities and misinterpretation of a therapeutic antibody's potential efficacy.
- [1] Huang, W., Giddens, J., Fan, S. Q., Toonstra, C., & Wang, L. X. (2012). Chemoenzymatic glycoengineering of intact IgG antibodies for gain of functions. Journal of the American Chemical Society, 134(29), 12308-12318. View Source
